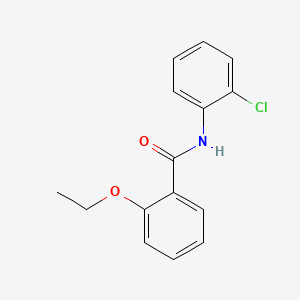

N-(2-chlorophenyl)-2-ethoxybenzamide

Description

N-(2-Chlorophenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 2-ethoxy substitution on the benzoyl ring and a 2-chlorophenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXPAPJIDPGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride Method

Procedure :

- Reactants : 2-Ethoxybenzoic acid (1.0 equiv), thionyl chloride (1.1–1.3 equiv), catalytic DMF (0.1–0.5% v/v).

- Conditions : Reflux in dichloromethane (DCM) or hexane at 40–100°C for 30–60 minutes.

- Workup : Excess thionyl chloride is removed via rotary evaporation. The crude product is used directly in subsequent reactions.

- Yield : 85–95% (reported in multiple protocols).

Mechanistic Insight :

Thionyl chloride converts the carboxylic acid to the acyl chloride via a two-step mechanism: protonation of the hydroxyl group followed by nucleophilic displacement by chloride. DMF accelerates the reaction by stabilizing the intermediate acylium ion.

Oxalyl Chloride Method

Procedure :

- Reactants : 2-Ethoxybenzoic acid (1.0 equiv), oxalyl chloride (1.2 equiv), DMF (catalytic).

- Conditions : Stirring in DCM at 0°C to room temperature for 1 hour.

- Yield : Comparable to thionyl chloride (80–90%) but preferred for moisture-sensitive reactions.

Amidation with 2-Chloroaniline

Standard Amide Coupling

Procedure :

Catalytic Approaches

Montmorillonite K10, a Lewis acid catalyst, has been employed in analogous amidation reactions under ultrasound irradiation to enhance reaction rates (30–40% reduction in time). However, its application to N-(2-chlorophenyl)-2-ethoxybenzamide remains underexplored.

Optimization Strategies

Solvent Selection

Stoichiometric Adjustments

Purification Techniques

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1), 0°C cooling | >95 | 60–65 |

| Column Chromatography | Hexane:ethyl acetate (4:1) | >98 | 50–55 |

Analytical Characterization

- ¹H NMR (CDCl₃): δ 1.45 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 7.02–7.95 (m, 8H, aromatic), 8.50 (s, 1H, NH).

- IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

- MS (ESI) : m/z 289.1 [M+H]⁺.

Challenges and Mitigations

- Hydrolysis of Acyl Chloride : Moisture-sensitive reactions require anhydrous conditions. Use of molecular sieves or inert atmospheres (N₂/Ar) is recommended.

- Byproducts : N,N-di(2-chlorophenyl)urea may form if phosgene contaminants are present in thionyl chloride. Distillation of reagents pre-use mitigates this.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid derivative.

Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 2-chlorophenyl-2-carboxybenzamide.

Reduction: Formation of N-(2-phenyl)-2-ethoxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

N-(2-chlorophenyl)-2-ethoxybenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates the development of derivatives that can be utilized in various chemical reactions. The compound is synthesized through a reaction between 2-chlorobenzoic acid and 2-ethoxyaniline, often employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

Table 1: Synthetic Routes for this compound

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Coupling Reaction | 2-Chlorobenzoic acid, 2-Ethoxyaniline | DCC, DMAP, dichloromethane |

| Oxidation | Potassium permanganate (KMnO4) | Acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

| Substitution | Sodium azide (NaN3) | Presence of base (NaOH) |

Biological Applications

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Its structural similarity to other bioactive benzamides makes it a candidate for pharmaceutical development.

Biological Activities:

- Antimicrobial Properties: Studies have shown that the compound can inhibit the growth of various microbial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Activity: Preliminary research suggests that this compound may induce apoptosis in cancer cells through specific molecular interactions. Its mechanism involves binding to certain receptors or enzymes that regulate cell proliferation and survival.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with tailored properties. It plays a role in the formulation of polymers and coatings, where its chemical characteristics can enhance material performance.

Case Studies and Research Findings

Several case studies highlight the effectiveness and potential applications of this compound:

- A study focused on its antimicrobial screening , demonstrating significant inhibition against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

- Another research effort investigated its anticancer properties , revealing that treatment with this compound led to reduced tumor growth in xenograft models, indicating its potential as an anticancer agent.

Table 2: Case Studies Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Screening | Significant inhibition of bacterial growth | Potential for new antibiotic development |

| Anticancer Activity | Induction of apoptosis in cancer cell lines | Possible use in cancer therapy |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of N-(2-chlorophenyl)-2-ethoxybenzamide with key analogues:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Electronegative Substituents: The presence of Cl, CF₃, or NO₂ groups enhances electronic effects. For instance, N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide activates HAT due to para-positioned electronegative groups .

Solubility and Lipophilicity : Ethoxy and methoxy groups improve lipophilicity compared to hydroxyl analogues, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(2-chlorophenyl)-2-ethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHClNO

- Molecular Weight: 273.73 g/mol

This compound is structurally related to other bioactive benzamides, which enhances its potential as a pharmaceutical agent.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are still under investigation, but it is hypothesized that the compound may exhibit:

- Antimicrobial Activity: By disrupting bacterial cell wall synthesis or function.

- Anticancer Activity: Potentially through apoptosis induction in cancer cells or inhibition of specific oncogenic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

Case Studies

Several case studies have highlighted the efficacy of this compound in biological applications:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial potential of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, demonstrating its potential as a therapeutic agent against resistant infections.

- Cancer Cell Line Study : In a study focused on breast cancer, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer drugs targeting breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-ethoxybenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via amide coupling between 2-ethoxybenzoic acid derivatives and 2-chloroaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and coupling under inert conditions. Optimization involves adjusting solvents (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios of reagents. Continuous flow reactors can enhance efficiency by improving mixing and heat transfer .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the aromatic substitution pattern and ethoxy/amide linkages. For example, the ethoxy group’s methylene protons resonate at ~4.0 ppm (quartet), while amide protons appear at ~10–12 ppm .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the benzamide structure.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodology : Stability studies under varying pH, temperature, and humidity show that the compound is stable at 4°C in anhydrous environments. Degradation occurs in acidic/basic conditions (pH <3 or >10), with HPLC monitoring purity over time. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when encountering weak electron density or twinning?

- Methodology : Use the SHELX suite (SHELXL for refinement, SHELXD for structure solution) to handle twinning and weak data. For partial disorder, apply restraints to bond lengths/angles. Tools like ORTEP-3 or WinGX visualize electron density maps and validate hydrogen bonding networks. High-resolution data (≤1.0 Å) improve refinement accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Compare IC values across assays (e.g., enzyme inhibition vs. cell viability).

- Structural Analogues : Perform SAR studies by modifying substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .

- Computational Modeling : DFT or molecular docking (using cclib) identifies binding interactions with targets like histone acetyltransferases .

Q. How do substituent effects influence the conformational flexibility of this compound in solution?

- Methodology :

- Dynamic NMR : Monitor rotational barriers of the ethoxy and chlorophenyl groups at variable temperatures.

- X-ray Diffraction : Compare solid-state (rigid) vs. solution (flexible) conformations. For example, steric hindrance from ortho-chloro substituents restricts rotation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating synthetic reproducibility in multi-step syntheses?

- Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., time, catalyst loading). Analyze yield/purity data via ANOVA to identify significant variables. Replicate key steps ≥3 times to calculate standard deviations .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodology :

- Benchmark Calculations : Validate DFT methods (e.g., B3LYP/6-31G*) against experimental NMR/IR data.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to improve accuracy for polar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.